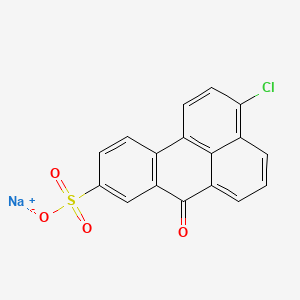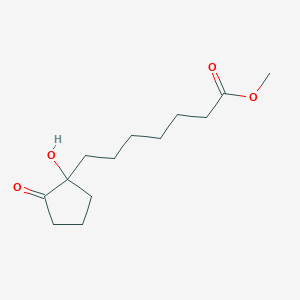
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate is a synthetic compound with significant applications in various fields. It is a derivative of prostaglandin, a group of physiologically active lipid compounds. This compound is known for its role in medical and pharmaceutical research, particularly in the development of drugs for gastrointestinal and reproductive health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate can be synthesized through several methods. One common approach involves the use of dibenzyl malonate as a starting material. The synthesis typically involves three steps:
Formation of the cyclopentyl ring: This step involves the cyclization of dibenzyl malonate to form a cyclopentyl intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group at the desired position.
Esterification: The final step involves esterification to form the methyl ester of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It plays a role in the development of drugs for treating gastrointestinal disorders and reproductive health issues.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate involves its interaction with specific molecular targets and pathways. As a prostaglandin analog, it binds to prostaglandin receptors on cell surfaces, leading to various physiological effects. These effects include modulation of inflammation, regulation of gastric acid secretion, and induction of uterine contractions .
Comparación Con Compuestos Similares
Similar Compounds
Misoprostol: A synthetic prostaglandin E1 analog used for preventing gastric ulcers and inducing labor.
Dinoprostone: Another prostaglandin E2 analog used for cervical ripening and labor induction.
Uniqueness
Methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate is unique due to its specific structural features and functional groups, which confer distinct biological activities. Its ability to interact with prostaglandin receptors makes it valuable in medical research and drug development .
Propiedades
Número CAS |
67728-51-2 |
|---|---|
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
methyl 7-(1-hydroxy-2-oxocyclopentyl)heptanoate |
InChI |
InChI=1S/C13H22O4/c1-17-12(15)8-4-2-3-5-9-13(16)10-6-7-11(13)14/h16H,2-10H2,1H3 |
Clave InChI |
PRFRIJTXICLPRQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCC1(CCCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


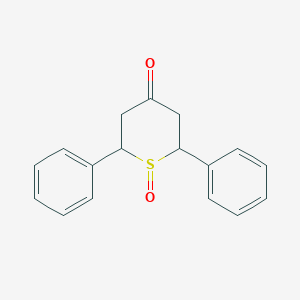


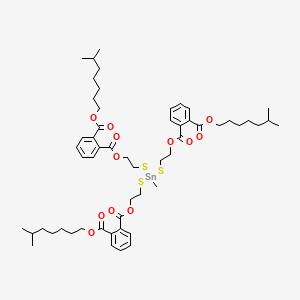
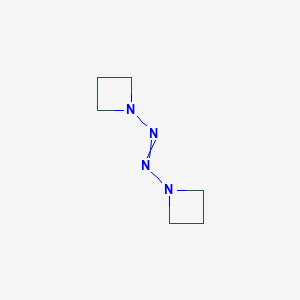



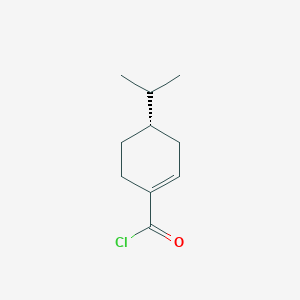
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)

![4,5,6,8-Tetraphenyl-7-oxa-4,6-diazaspiro[2.5]octane](/img/structure/B14475490.png)
![(1,4-Phenylene)bis[(2-hydroxyphenyl)methanone]](/img/structure/B14475498.png)
